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molecular formula C8H10FNO3S2 B8700867 4-(2-Hydroxyethylthio)-3-fluorobenzenesulfonamide CAS No. 108966-70-7

4-(2-Hydroxyethylthio)-3-fluorobenzenesulfonamide

Cat. No. B8700867
M. Wt: 251.3 g/mol
InChI Key: IQXIDCDQCNFSPY-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

Sodium hydride (1.11 g, 50% oil dispersion, 0.023 mol) was washed with petroleum ether then suspended in freshly degassed DMF (50 ml). 2-Mercaptoethanol (1.8 g, 0.023 mol) was added dropwise under nitrogen. When gas evolution ceased, N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine (5 g, 0.02 mol) was added and the mixture was heated in an oil bath about 2 hours (80° C.). DMF was removed in vacuo and the residue was treated with 100 ml of 10% NaOH. After an additional hour of stirring the solution was acidified with concentrated HCl and extracted with ethylacetate (2×100 ml), and dried over anhydrous magnesium sulfate. Removal of solvent left 3 g of a white solid which when recrystallized from butyl chloride had m.p.=109°-111° C.
Quantity
1.11 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][CH2:4][CH2:5][OH:6].CN(C)C=[N:10][S:11]([C:14]1[CH:19]=[CH:18][C:17](F)=[C:16]([F:21])[CH:15]=1)(=[O:13])=[O:12]>CN(C=O)C>[OH:6][CH2:5][CH2:4][S:3][C:17]1[CH:18]=[CH:19][C:14]([S:11]([NH2:10])(=[O:13])=[O:12])=[CH:15][C:16]=1[F:21] |f:0.1|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
SCCO
Step Three
Name
N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine
Quantity
5 g
Type
reactant
Smiles
CN(C=NS(=O)(=O)C1=CC(=C(C=C1)F)F)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After an additional hour of stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 100 ml of 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
WAIT
Type
WAIT
Details
left 3 g of a white solid which when
CUSTOM
Type
CUSTOM
Details
recrystallized from butyl chloride

Outcomes

Product
Name
Type
Smiles
OCCSC1=C(C=C(C=C1)S(=O)(=O)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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